molecular formula C20H20N4O3 B12768846 1-methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole CAS No. 884867-15-6

1-methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole

Cat. No.: B12768846
CAS No.: 884867-15-6
M. Wt: 364.4 g/mol
InChI Key: TXHKYLOYOGMNFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole (T115) is a lead compound in a family of N-substituted 1,2,4-triazole derivatives rationally designed as microtubule polymerization inhibitors . Its core structure combines an indole moiety linked to a 1,2,4-triazole ring substituted with a 3,4,5-trimethoxyphenyl group (Fig. 1). T115 exhibits potent anti-proliferative activity by destabilizing tubulin dynamics, leading to broad-spectrum cytotoxicity against cancer cell lines . Synthesized via a four-step procedure, T115 demonstrates favorable pharmacokinetic properties, including stability and bioavailability, making it a promising candidate for cancer chemotherapy .

Properties

CAS No.

884867-15-6

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

1-methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole

InChI

InChI=1S/C20H20N4O3/c1-23-8-7-13-9-15(5-6-16(13)23)24-12-21-22-20(24)14-10-17(25-2)19(27-4)18(11-14)26-3/h5-12H,1-4H3

InChI Key

TXHKYLOYOGMNFE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)N3C=NN=C3C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthesis of Amide Intermediates

  • Starting materials: 3,4,5-trimethoxybenzoyl chloride is reacted with an amine solution (such as 1-methylindole derivatives) in chloroform with triethylamine as a base at low temperature (0–5 °C).
  • Workup: After completion, the reaction mixture is extracted with water and concentrated. The resulting amide precipitates upon cooling and is sufficiently pure for subsequent steps without further purification.

Conversion to Thioamides

  • The amides are converted to thioamides using thionation reagents.
  • Preferred reagents: A combination of phosphorus pentasulfide (P4S10) and hexamethyldisiloxane is used to achieve quantitative yields at around 60 °C.
  • For substrates containing indole groups, Lawesson’s reagent is preferred due to better reactivity and yields.
  • The thioamides are purified by extraction or column chromatography as needed.

Formation of Amidrazones

  • Thioamides are reacted with anhydrous hydrazine at 0 °C under inert atmosphere.
  • The reaction mixture is stirred at room temperature overnight.
  • Excess hydrazine and solvent are removed under vacuum, and the product is extracted and dried to yield amidrazones as white or off-white solids.

Cyclization to 1,2,4-Triazole

  • Amidrazones are cyclized by treatment with trimethyl orthoformate in alcohol under acidic conditions (catalyzed by sulfuric acid).
  • The reaction is stirred vigorously for about 2 hours at room temperature.
  • After neutralization and solvent removal, the triazole product is purified by column chromatography.

Final Purification and Characterization

  • The final compound is purified by chromatographic techniques.
  • Structural confirmation is performed using spectroscopic methods such as ^1H NMR, ^13C NMR, and mass spectrometry (ESI-MS).
  • Purity and identity are critical for biological evaluation.

Summary Table of Key Synthetic Steps

Step Reaction Type Reagents/Conditions Product Intermediate Notes
1 Amide formation 3,4,5-trimethoxybenzoyl chloride, amine, triethylamine, CHCl3, 0–5 °C Amide Precipitation upon cooling; direct use
2 Thionation P4S10 + hexamethyldisiloxane or Lawesson’s reagent, 60 °C Thioamide Lawesson’s reagent preferred for indole substrates
3 Amidrazone formation Anhydrous hydrazine, 0 °C to RT Amidrazone Stir overnight, inert atmosphere
4 Cyclization to triazole Trimethyl orthoformate, sulfuric acid catalyst, RT, 2 h 1,2,4-Triazole derivative Acid-catalyzed cyclization
5 N-Methylation (if needed) Methyl iodide, base N-Methylindole derivative Alkylation of indole nitrogen
6 Purification and characterization Chromatography, NMR, MS Final compound Confirm structure and purity

Research Findings and Optimization Notes

  • The use of Lawesson’s reagent for thionation improves yields and reaction rates when indole groups are present, overcoming the limitations of P4S10 alone.
  • The cyclization step to form the triazole ring is efficient under mild acidic conditions with trimethyl orthoformate, providing good yields and purity.
  • Molecular docking studies have shown that the trimethoxyphenyl and indole moieties interact strongly with tubulin binding sites, justifying the synthetic focus on preserving these groups intact.
  • Attempts to synthesize related compounds via direct coupling of acid and amine sometimes fail due to electronic effects of methoxy groups, necessitating alternative synthetic routes such as Grignard reagent intermediates.
  • The final compounds exhibit potent tubulin polymerization inhibition and cytotoxicity against cancer cell lines, validating the synthetic approach.

Chemical Reactions Analysis

1-methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that derivatives of indole compounds exhibit significant antimicrobial properties. In vitro studies have demonstrated that 1-methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole shows effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that this compound has potential as an antibacterial agent .

2. Antifungal Properties

The compound has also been evaluated for its antifungal activity. Studies show that it can inhibit the growth of fungi such as Candida albicans, making it a candidate for further development in antifungal therapies . The mechanism of action may involve disrupting fungal cell wall synthesis or inhibiting key metabolic pathways.

3. Anticancer Potential

Indole derivatives are known for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various pathways. Research is ongoing to explore its efficacy against different cancer types and the underlying mechanisms .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the trimethoxyphenyl group enhances its lipophilicity and bioavailability, which are essential for effective drug action. Modifications to the triazole ring may further improve its antimicrobial and anticancer activities.

Case Studies

Case Study 1: Antibacterial Evaluation

In a study evaluating the antibacterial effects of various indole derivatives, this compound was tested against standard bacterial strains. The results indicated a significant zone of inhibition compared to control compounds .

Case Study 2: Antifungal Activity Assessment

Another research project focused on the antifungal properties of this compound against Candida albicans. The study employed both in vitro assays and molecular docking simulations to elucidate the binding interactions between the compound and fungal enzymes critical for cell wall synthesis .

Mechanism of Action

The mechanism of action of 1-methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and biological differences between T115 and analogous compounds:

Compound Name/ID Core Structure Key Substituents Biological Activity Reference
T115 Indole-triazole 3,4,5-Trimethoxyphenyl Tubulin polymerization inhibition; cytotoxic
Compound 3a (PODO-1 derivative) Dihydrofuran-2(3H)-one 3,4,5-Trimethoxyphenyl, trifluoromethyl styryl PPARγ partial agonist; anti-diabetic effects
Compound 8 Indoline-triazole 3,4,5-Trimethoxyphenyl Reduced planarity; potential lower activity vs. T115
Methylthio-triazole Triazole 4-Phenyl, methylthio Synthetic intermediate; activity unspecified
Chlorobenzylidene-triazole Triazole 2-Chlorobenzylidene, 4-methylbenzylsulfanyl Structural rigidity; weak intermolecular interactions
Aza-podophyllotoxin derivatives Aza-podophyllotoxin Varied substituents (e.g., 2,3,4-trimethoxyphenyl) Antitumor activity via undefined mechanisms

Key Observations

Structural Determinants of Activity
  • Trimethoxyphenyl Motif : T115 shares the 3,4,5-trimethoxyphenyl group with PODO-1 derivatives and aza-podophyllotoxins. This motif is critical for tubulin binding, as seen in combretastatin analogs, by mimicking the colchicine-binding site . Its absence in methylthio-triazoles correlates with reduced or unspecified activity .
  • Indole vs.
  • Triazole Core : T115’s triazole ring enhances metabolic stability compared to sulfur-containing analogs (e.g., methylthio-triazoles), which may undergo faster oxidative metabolism .
Mechanistic Divergence
  • Tubulin vs. PPARγ Targeting: While T115 inhibits tubulin polymerization, PODO-1 derivatives activate PPARγ, addressing insulin resistance in diabetes . This highlights how minor structural changes (e.g., dihydrofuran vs. triazole) redirect biological targets.
  • Spatial Arrangement: X-ray crystallography of chlorobenzylidene-triazole reveals non-planar dihedral angles (53.84°–70.77°) between substituents, contrasting with T115’s planar indole-triazole system. This likely reduces tubulin affinity due to steric hindrance .

Research Findings and Implications

  • T115’s Superiority: T115’s combination of the trimethoxyphenyl group, planar triazole-indole system, and lack of metabolically labile substituents (e.g., sulfur) underpins its potent cytotoxicity (IC50 values in nanomolar range) .
  • Clinical Potential: Unlike podophyllotoxin derivatives (e.g., PODO-1), which failed due to toxicity, T115’s rational design minimizes off-target effects, supporting its advancement to preclinical trials .
  • Unresolved Questions : The role of the indole’s methyl group in T115 and the activity of methylthio-triazoles require further investigation .

Biological Activity

1-Methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis

The compound is synthesized through various methods involving the reaction of indole derivatives with triazole moieties. The synthetic routes often utilize microwave-assisted techniques or multicomponent reactions to enhance yield and purity. For instance, the combination of 3-indolecarboxaldehyde with thiosemicarbazones has been reported to yield potent derivatives with significant biological activity .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines. Notably:

  • MCF-7 Breast Cancer Cells : The compound showed an IC50 value of 52 nM , indicating strong growth inhibition. It was observed to induce G2/M phase cell cycle arrest and apoptosis through mechanisms involving tubulin polymerization inhibition .
  • MDA-MB-231 Triple-Negative Breast Cancer Cells : An IC50 value of 74 nM was recorded, highlighting its selective toxicity towards cancer cells compared to non-tumorigenic cells .

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties:

  • Antibacterial Activity : In vitro studies revealed that related triazole compounds demonstrated MIC values ranging from 16 to 25 µM against resistant strains such as vancomycin-resistant Enterococcus and methicillin-resistant Staphylococcus aureus .
  • Antifungal Activity : The compound showed promising antifungal effects against Candida albicans and Aspergillus niger, with MIC values significantly lower than standard antifungal agents .

The biological activity of this compound is primarily attributed to its interaction with microtubules and inhibition of tubulin polymerization. This leads to mitotic catastrophe in cancer cells. Computational docking studies have confirmed binding affinities at the colchicine site of tubulin, further elucidating its mechanism .

Data Summary

Biological Activity Cell Line/Pathogen IC50/MIC (µM) Comments
AntiproliferativeMCF-7 (Breast Cancer)52Induces G2/M arrest and apoptosis
AntiproliferativeMDA-MB-231 (Triple-Negative Breast)74Selective for cancer cells
AntibacterialMRSA16 - 25Effective against resistant strains
AntifungalCandida albicans< 25Superior activity compared to fluconazole

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Breast Cancer Cells : A study published in 2021 detailed the effects of triazole derivatives on MCF-7 cells, confirming the induction of apoptosis and cell cycle arrest .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties against drug-resistant strains demonstrated that the synthesized compounds had MIC values significantly lower than traditional antibiotics .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 1-methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole?

Methodological Answer:

  • Step 1: Use a microwave-assisted protocol to accelerate cyclization reactions. For example, triazole-indole derivatives can be synthesized by reacting 2-phenylindoles with disulfide precursors under microwave irradiation (130°C, 2 minutes) to improve reaction efficiency and reduce side products .
  • Step 2: Optimize solvent and catalyst systems. Acetic acid with sodium acetate is effective for reflux-based condensation of indole aldehydes with heterocyclic precursors (e.g., thiazolidinones or triazole intermediates) .
  • Step 3: Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize decomposition. Recrystallization from DMF/acetic acid mixtures enhances purity .

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the indole and triazole rings, focusing on methoxy (-OCH3_3) and methyl (-CH3_3) group signals .
  • X-ray Crystallography: Employ SHELXL (via the SHELX suite) to resolve molecular conformation. For example, weak intermolecular interactions (C–H⋯N/S/π) stabilize crystal packing, as seen in related triazole-indole structures .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for nitro or sulfur-containing derivatives .

Advanced: How can researchers resolve contradictions in biological activity data across different cell lines?

Methodological Answer:

  • Approach 1: Standardize assay conditions (e.g., cell passage number, incubation time, and serum concentration). For example, tubulin polymerization inhibitors show variability in IC50_{50} values depending on multidrug-resistant (MDR) phenotypes like NCI/ADR-RES .
  • Approach 2: Use orthogonal assays (e.g., flow cytometry for cell-cycle arrest vs. tubulin polymerization inhibition) to confirm mechanism-specific effects. Compounds arresting >80% of HeLa cells in G2/M at 20–50 nM may require validation via immunofluorescence for mitotic spindle defects .
  • Approach 3: Evaluate pharmacokinetic parameters (e.g., membrane permeability via PAMPA) to distinguish intrinsic activity from bioavailability limitations .

Advanced: What computational tools are effective for predicting the binding affinity of this compound to tubulin?

Methodological Answer:

  • Step 1: Perform molecular docking (e.g., AutoDock Vina) using the colchicine-binding site of β-tubulin (PDB: 1SA0). Prioritize compounds with hydrophobic interactions at the 3,4,5-trimethoxyphenyl moiety and hydrogen bonds with Thr179/Asn258 .
  • Step 2: Conduct molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability. Focus on RMSD values <2 Å over 100 ns trajectories .
  • Step 3: Validate predictions with in vitro tubulin polymerization assays, comparing IC50_{50} values against combretastatin A-4 or colchicine .

Basic: How can researchers assess the antimicrobial potential of this compound?

Methodological Answer:

  • Protocol: Use agar dilution or broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure MICs at 24–48 hours .
  • Structural Modifications: Introduce halogen substituents (e.g., Cl at indole positions 6/7) to enhance membrane penetration, as seen in related dichloro-indole derivatives .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting anticancer activity?

Methodological Answer:

  • Strategy 1: Synthesize analogs with variable substituents on the indole (e.g., 6-methoxy, 6,7-dichloro) and triazole (e.g., thioether vs. ketone bridges) to isolate pharmacophores. For example, 6,7-dichloro derivatives inhibit Hedgehog signaling (IC50_{50} = 72 nM) via Smo antagonism .
  • Strategy 2: Use comparative molecular field analysis (CoMFA) to correlate steric/electronic features with potency. Key descriptors include methoxy group density and indole ring planarity .
  • Strategy 3: Test analogs against MDR cell lines (e.g., NCI/ADR-RES) to identify compounds overcoming P-glycoprotein efflux, a common resistance mechanism .

Basic: What analytical methods ensure purity and stability during storage?

Methodological Answer:

  • HPLC: Use a C18 column with acetonitrile/water gradients (0.1% formic acid) to monitor degradation products. Purity ≥95% is recommended for biological testing .
  • Stability Studies: Store lyophilized compounds at -20°C under argon. Conduct accelerated stability testing (40°C/75% RH for 4 weeks) and track decomposition via LC-MS .

Advanced: How can researchers investigate synergistic effects with existing chemotherapeutics?

Methodological Answer:

  • Protocol 1: Use Chou-Talalay combination index (CI) assays. For example, combine with paclitaxel at fixed ratios (e.g., 1:1 to 1:4 molar) and calculate CI values using CompuSyn software .
  • Protocol 2: Evaluate synergy in 3D tumor spheroids to mimic in vivo conditions. Measure spheroid volume reduction and caspase-3 activation .
  • Protocol 3: Profile CYP450 interactions (e.g., CYP3A4 inhibition) to assess metabolic interference risks .

Tables

Table 1: Key Biological Activities of Related Compounds

Compound ModificationBiological Activity (IC50_{50})TargetReference
6,7-Dichloro-indole-triazole72 nM (Hedgehog inhibition)Smoothened (Smo)
3-((3,4,5-Trimethoxyphenyl)thio)38 nM (Tubulin polymerization)β-Tubulin
6-Methoxy-indole-triazole50 nM (Cell-cycle arrest)G2/M checkpoint

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.